Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis : A study conducted by Baba et al. (2019) detailed the crystal structure of a similar compound, highlighting its planar oxoquinoline unit and perpendicular acetate substituent. This structural analysis is crucial for understanding the compound's physical and chemical properties.
Pharmacological Research : Research by Madoux et al. (2008) identified analogous isoquinolinones as potent inhibitors in a pharmacological context, specifically as inhibitors of the steroidogenic factor 1 (SF-1). This suggests potential therapeutic applications.
Corrosion Inhibition : A theoretical study by Zarrouk et al. (2014) on quinoxalines, which are structurally related to your compound of interest, explored their efficiency as corrosion inhibitors for copper. This implies possible industrial applications in material protection.
Chemical Reactivity and Synthesis : The research by Luque et al. (2016) investigated the reactivity of related compounds, leading to the discovery of unexpected products. This contributes to the understanding of synthetic pathways and chemical behavior of such compounds.
Cytotoxic Activity in Cancer Research : A study by Riadi et al. (2021) focused on a new derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent. This highlights the compound's relevance in cancer research and drug development.
Antibacterial and Antifungal Activities : Research by Desai et al. (2007) and Asghari et al. (2014) explored the antimicrobial properties of compounds structurally similar to your compound of interest, indicating its potential application in combating microbial infections.
Molecular Docking Studies : The work of El-Azab et al. (2016) included molecular docking studies, suggesting that such compounds could exhibit inhibitory activity against specific molecular targets, which is significant for drug design and discovery.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(26)14-29-19-6-4-5-18-17(19)11-12-24(22(18)27)13-20(25)23-16-9-7-15(2)8-10-16/h4-12H,3,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEIZBMUDQYVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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